molecular formula C39H40NO2PS B8193601 [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B8193601
M. Wt: 617.8 g/mol
InChI Key: NYESSIWTNJZMIH-PVUKSDKOSA-N
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Description

[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with applications in asymmetric catalysis and transition-metal-mediated reactions. Its structure features a xanthene backbone substituted with a diphenylphosphino group, a phenylmethyl moiety, and a propanesulfinamide group. The stereochemical configuration ([S(R)] and [R]) is critical for its enantioselective performance in catalytic systems . This compound is typically stored under inert conditions (e.g., argon) due to the air-sensitive nature of its phosphine moiety .

Properties

IUPAC Name

(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3/t35-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYESSIWTNJZMIH-PVUKSDKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=CC=C6)N(C)[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, commonly referred to as Xantphos sulfinamide, is a phosphine-containing ligand that has garnered attention in the field of organometallic chemistry and catalysis. Its unique structure and properties suggest potential applications in various biological systems, particularly in drug design and synthesis.

  • IUPAC Name : (R)-N-((R)-(5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula : C38H38NO2PS
  • Molecular Weight : 603.76 g/mol
  • CAS Number : 2757083-08-0

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic reactions, particularly those involving palladium complexes. The diphenylphosphino group enhances the electron density on the metal center, facilitating various transformations such as cross-coupling reactions. This property is significant in the development of pharmaceuticals where palladium-catalyzed reactions are often employed.

Biological Studies and Findings

Recent studies have explored the biological implications of Xantphos sulfinamide through various assays and model systems.

Anticancer Activity

  • Cell Viability Assays : In vitro studies demonstrated that Xantphos sulfinamide exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound showed an IC50 value in the low micromolar range, indicating potent activity.
  • Mechanistic Insights : Further investigation revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.

Antimicrobial Properties

  • Bacterial Inhibition : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Zone of inhibition tests indicated significant antibacterial effects comparable to standard antibiotics.
  • Fungal Activity : Preliminary antifungal assays suggested that Xantphos sulfinamide could inhibit the growth of various fungal strains, although further studies are necessary to elucidate the precise mechanisms involved.

Case Study 1: Synthesis of Anticancer Agents

A research team utilized Xantphos sulfinamide in a palladium-catalyzed reaction to synthesize novel anticancer agents. The resulting compounds exhibited enhanced efficacy compared to traditional agents, highlighting the utility of this ligand in drug development.

Case Study 2: Antibacterial Drug Development

Another study focused on the modification of existing antibiotics using Xantphos sulfinamide as a catalyst for cross-coupling reactions. The modified antibiotics displayed improved potency against resistant bacterial strains.

Data Tables

Property Value
Molecular Weight603.76 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
IC50 (Cancer Cell Lines)Low micromolar range
Zone of Inhibition (Bacteria)Significant (varies by strain)

Comparison with Similar Compounds

Key Observations :

  • The o-tolyl group () increases steric hindrance, which may influence catalytic selectivity.
  • Stereochemical Variations : The [S(R)] and [R] configurations in the sulfinamide and xanthene moieties dictate enantioselectivity in asymmetric hydrogenation and cross-coupling reactions .
  • Molecular Weight Trends : Bulkier substituents (e.g., 4-methoxyphenyl) correlate with higher molecular weights, impacting solubility and reaction kinetics .

Physicochemical Properties and Stability

  • Stability: The diphenylphosphino group is air-sensitive, necessitating argon or nitrogen atmospheres during storage . The 4-methoxyphenyl derivative () may exhibit enhanced oxidative stability compared to the base compound due to electron-donating methoxy groups.
  • Purity : Commercial samples typically specify ≥95% purity, with impurities likely arising from stereochemical byproducts or unreacted intermediates .

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